3-Methoxypent-2-enenitrilato
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Overview
Description
3-Methoxypent-2-enenitrilato is an organic compound characterized by the presence of a methoxy group and a nitrile group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypent-2-enenitrilato typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 3-methoxypent-2-en-1-ol with a nitrile source such as cyanogen bromide in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypent-2-enenitrilato undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxypent-2-enenitrilato has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxypent-2-enenitrilato involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Pentenenitrile: Similar structure but lacks the methoxy group.
5-Methoxy-3-methylpent-2-enenitrile: Contains an additional methyl group, leading to different chemical properties.
Uniqueness
3-Methoxypent-2-enenitrilato is unique due to the presence of both methoxy and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
650604-12-9 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-methoxypent-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-3-6(8-2)4-5-7/h4H,3H2,1-2H3 |
InChI Key |
HZFOGDOMQJQDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC#N)OC |
Origin of Product |
United States |
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